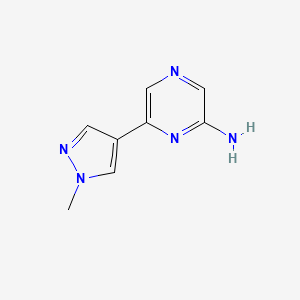

6-(1-Methylpyrazol-4-yl)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyrazin-2-amine |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(2-11-13)7-3-10-4-8(9)12-7/h2-5H,1H3,(H2,9,12) |

InChI Key |

ZNMIKKAITCYGAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=N2)N |

Origin of Product |

United States |

Molecular Target Identification and Mechanistic Studies of 6 1 Methylpyrazol 4 Yl Pyrazin 2 Amine Analogues

Kinase Inhibition Profiles of Pyrazine- and Pyrazole-Containing Compounds

Mesenchymal-Epithelial Transition Factor (MET) Kinase Inhibition

The Mesenchymal-Epithelial Transition (MET) factor is a receptor tyrosine kinase that, when dysregulated, is involved in the development and survival of various cancers, including non-small cell lung cancer (NSCLC) and renal cancer. nih.gov The development of MET inhibitors is an active area of research to address issues such as acquired resistance and brain metastasis. nih.gov

Recent studies have focused on pyrazolopyrazines as a novel class of brain-penetrant MET inhibitors. nih.gov These compounds have shown enhanced activity against clinically relevant mutations. nih.gov For instance, compound 13 from a series of pyrazolopyrazines demonstrated a cell line IC₅₀ value of 23 nM against the MET D1228N mutant and showed significant efficacy in an intracranial tumor model. nih.gov

Another class of compounds, pyrazolo[3,4-b]pyridines, has also been investigated for c-Met kinase inhibition. Compounds 5a and 5b from this series exhibited potent inhibition of c-Met with IC₅₀ values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (B823) (IC₅₀; 5.38 ± 0.35 nM). nih.gov

| Compound | Scaffold | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 13 | Pyrazolopyrazine | IC₅₀ (MET D1228N cell line) | 23 nM | nih.gov |

| Compound 5a | Pyrazolo[3,4-b]pyridine | IC₅₀ (c-Met) | 4.27 ± 0.31 nM | nih.gov |

| Compound 5b | Pyrazolo[3,4-b]pyridine | IC₅₀ (c-Met) | 7.95 ± 0.17 nM | nih.gov |

Monopolar Spindle 1 (MPS1) Kinase Modulation

Monopolar Spindle 1 (MPS1), also known as TTK, is a critical protein kinase in the mitotic checkpoint, ensuring proper chromosome attachment to the spindle microtubules before cell division. nih.gov Its inhibition is a promising strategy for cancer therapy. nih.gov While research has identified several MPS1 inhibitors, those with pyrazole or pyrazine scaffolds are also emerging.

Investigations into inhibitor resistance in Mps1 have highlighted compounds with a pyrazolo[4,3-h]quinazoline-3-carboxamide core, such as NMS-P715 and Cpd-5 . nih.gov The characterization of these pyrazole-containing compounds and their interaction with Mps1, including resistance mutations, underscores the relevance of this scaffold in targeting MPS1. nih.gov Additionally, some studies have characterized other novel MPS1 inhibitors, some of which include a pyrazole moiety, demonstrating the potential of this chemical class to induce mitotic aberrations and apoptosis in cancer cells. nih.gov

| Compound | Scaffold | Note | Reference |

|---|---|---|---|

| NMS-P715 | Pyrazolo[4,3-h]quinazoline-3-carboxamide | Characterized for Mps1 inhibition and resistance studies. | nih.gov |

| Cpd-5 | Pyrazolo[4,3-h]quinazoline-3-carboxamide | Derivative of NMS-P715 used in resistance studies. | nih.gov |

Checkpoint Kinase 1 (CHK1) Inhibitory Activity

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition is a therapeutic strategy to enhance the efficacy of chemotherapy. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as selective CHK1 inhibitors. Within this series, the introduction of a 1-methyl-pyrazol-4-yl group at the 5-position of the pyridine (B92270) ring resulted in a potent compound (20 ) with a CHK1 IC₅₀ of 3.1 nM.

Further optimization of a different scaffold, 5-(pyrimidin-2-ylamino)picolinonitrile, led to the discovery of (R)-17 , which incorporates a 5-(1-methyl-1H-pyrazol-4-yl) moiety. This compound was found to be a highly potent and selective CHK1 inhibitor with an IC₅₀ of 0.4 nM and over 4300-fold selectivity against the related kinase CHK2. google.com

| Compound | Scaffold | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 20 | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | IC₅₀ (CHK1) | 3.1 nM | |

| (R)-17 | 5-(Pyrimidin-2-ylamino)picolinonitrile | IC₅₀ (CHK1) | 0.4 nM | google.com |

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to both familial and idiopathic Parkinson's disease, making it a significant therapeutic target. nih.gov Research into LRRK2 inhibitors has led to the discovery of a series of aminopyrazole-based compounds. In these studies, a methylpyrazole-containing compound (17 ) was evaluated. nih.gov To improve metabolic stability, the methyl group on the pyrazole was replaced with a chloro substituent, resulting in compound 18 , which demonstrated improved brain exposure and oral bioavailability in in vivo studies. nih.gov Compound 18 also exhibited good cellular potency with a cell IC₅₀ of 28 nM. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a target for cancer therapy, and efforts are underway to develop selective inhibitors. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been identified as potent CDK2 inhibitors. nih.gov Through a bioisosteric replacement strategy, compounds with a pyrazole moiety replacing a phenylsulfonamide group were synthesized. nih.gov

Among the synthesized compounds, 14 and 15 were particularly potent, inhibiting CDK2 at nanomolar concentrations with Kᵢ values of 0.007 µM and 0.005 µM, respectively. nih.gov Mechanistic studies revealed that compound 15 could reduce the phosphorylation of retinoblastoma, arrest the cell cycle, and induce apoptosis in ovarian cancer cells. nih.govmdpi.com

Aurora Kinase Inhibition (e.g., Aurora-A)

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their inhibition is a validated anticancer strategy. Imidazo[4,5-b]pyridine-based compounds have been explored as Aurora kinase inhibitors. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded compound 7a , which inhibited a range of kinases, including Aurora-A. nih.gov In biochemical assays, 7a inhibited both Aurora-A and Aurora-B with IC₅₀ values of 0.212 µM and 0.461 µM, respectively. pharmablock.com

Further studies on imidazo[4,5-b]pyridine derivatives focused on achieving selectivity for Aurora-A over Aurora-B. The synthesis of 1-methylpyrazol-4-yl derivatives, such as 16a and 16c , resulted in compounds with high inhibitory potency against both Aurora-A and Aurora-B.

| Compound | Scaffold | Activity Type | Value | Reference |

|---|---|---|---|---|

| 7a | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | IC₅₀ (Aurora-A) | 0.212 µM | pharmablock.com |

| 7a | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | IC₅₀ (Aurora-B) | 0.461 µM | pharmablock.com |

| 16a | Imidazo[4,5-b]pyridine | IC₅₀ (Aurora-A) | Potent inhibitor | |

| 16c | Imidazo[4,5-b]pyridine | IC₅₀ (Aurora-A) | Potent inhibitor |

Dual Specificity Tyrosine-regulated Kinase 2 (DYRK2) Inhibition

Currently, there is a lack of publicly available research specifically detailing the inhibitory activity of 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine or its close analogues against Dual Specificity Tyrosine-regulated Kinase 2 (DYRK2).

General PIKK Family Kinase Modulation

The Phosphatidylinositol 3-kinase-related kinase (PIKK) family is a group of serine/threonine protein kinases involved in DNA damage responses and cell cycle regulation. While direct studies on this compound are limited, related structures have shown activity against this family. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which share a similar core structure, were developed from a lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide. nih.gov This lead compound was a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), and its analogues also demonstrated broad kinase inhibitory profiles, suggesting potential cross-reactivity with other kinase families like PIKK. nih.gov

Furthermore, the thieno[3,2-d]pyrimidine (B1254671) scaffold, which is structurally related to the aminopyrazine core, has yielded potent inhibitors of class I PI3 kinase, a key member of the PIKK family. nih.gov This suggests that the broader class of pyrazole-substituted heterocyclic amines warrants investigation for PIKK modulation.

Glycogen Synthase Kinase 3 (GSK3) Inhibition

Analogues featuring the methyl-pyrazol-amine substructure have demonstrated potent, ATP-competitive inhibition of Glycogen Synthase Kinase 3 (GSK3). One such inhibitor, (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine, shows significant activity.

| Compound | Target | Ki |

| (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine | GSK-3 | 24 nM |

Table 1: GSK3 Inhibitory Activity of a Methyl-Pyrazol-Amine Analogue. Data sourced from sigmaaldrich.com.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

The pyrazole moiety is a key feature in a number of compounds designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis. Inhibition of VEGFR2 is a validated strategy in oncology. nih.govnih.gov

Research into pyrazole-based derivatives has identified compounds with significant anti-cancer properties linked to VEGFR2 inhibition. nih.gov For example, certain pyrazole derivatives have shown potent dual inhibition of VEGFR2 and CDK-2. nih.gov One notable compound, designated as 6b in a study, exhibited an IC50 value of 0.2 μM for VEGFR2. nih.gov Another study identified a 6-indazolyl triazole derivative, VH02, which inhibited VEGFR2 with an IC50 of 0.56 μM. nih.gov

| Compound Name/Identifier | Target | IC50 |

| Compound 6b | VEGFR2 | 0.2 µM |

| VH02 | VEGFR2 | 0.56 µM |

Table 2: VEGFR2 Inhibitory Activity of Pyrazole-Containing Analogues. Data sourced from nih.govnih.gov.

Receptor Modulation and Agonism/Antagonism

Beyond kinase inhibition, the this compound scaffold and its analogues have been explored for their effects on G-protein coupled receptors (GPCRs).

Muscarinic Acetylcholine (B1216132) Receptor M4 (M4 mAChR) Positive Allosteric Modulation

The M4 muscarinic acetylcholine receptor is a target for the treatment of neuropsychiatric disorders like schizophrenia. nih.gov Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic approach by enhancing the effect of the endogenous ligand, acetylcholine. nih.govgoogleapis.com

The N-alkyl pyrazole substituent has been identified as a key feature in potent and selective M4 PAMs. nih.gov For instance, the compound 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline (compound 24) was identified as a potent, brain-penetrant M4 PAM. nih.gov This compound was shown to be effective in preclinical models predictive of antipsychotic activity. nih.gov The development of such compounds highlights the importance of the pyrazole moiety in achieving potent and selective M4 receptor modulation. nih.govacs.orgnih.govacs.org

| Compound Name/Identifier | Target | Activity |

| 7-[3-[1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl]-6-methyl-2-pyridyl]-3-methoxycinnoline | M4 mAChR | Potent PAM |

| VU0152099 | M4 mAChR | Potent PAM |

| VU0152100 | M4 mAChR | Potent PAM |

Table 3: M4 mAChR Positive Allosteric Modulators with a Pyrazole Moiety. Data sourced from nih.govnih.gov.

A3 Adenosine (B11128) Receptor Agonism

The A3 adenosine receptor (A3AR) is implicated in various physiological and pathological processes, including inflammation and cancer. unife.itmdpi.com The 2-pyrazolyl-adenosine scaffold has been a foundation for developing high-affinity and selective A3AR agonists. nih.gov

A key finding was that the introduction of a methyl group at the N(6)-position of 2-pyrazolyl-adenosine analogues led to a significant increase in A3AR binding affinity and selectivity. nih.gov While N(6)-desmethyl analogues were largely inactive at the A3AR, their N(6)-methyl counterparts demonstrated good binding affinity. nih.gov Further modifications, such as replacing a carboxamide group with various heteroaryl groups, yielded analogues with high affinity and selectivity for the A3AR. nih.gov For example, one such analogue displayed a Ki of 2 nM for the A3AR. nih.gov

Conversely, the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, which is also structurally related, has been used to develop potent A3 adenosine receptor antagonists. rsc.org This demonstrates the versatility of the pyrazole-pyrimidine scaffold in modulating A3AR activity.

| Compound/Analogue Class | Target | Activity | Ki Range |

| N(6)-methyl-2-pyrazolyl-adenosine analogues | A3AR | Agonist | 73 - 97 nM |

| (2R,3S,4R)-tetrahydro-2-(hydroxymethyl)-5-(6-(methylamino)-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)-9H-purin-9-yl)furan-3,4-diol | A3AR | Agonist | 2 nM |

| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives | A3AR | Antagonist | Not Specified |

Table 4: Activity of Pyrazole-Containing Compounds at the A3 Adenosine Receptor. Data sourced from nih.govrsc.org.

Other Biological Activities

Antiproliferative and Anticancer Mechanisms

Analogues of this compound have been the subject of research to understand their potential as antiproliferative and anticancer agents. The core structure, which combines a pyrazine and a pyrazole ring, serves as a scaffold for the development of compounds that can interact with biological targets involved in cell proliferation and cancer progression.

Antimicrobial Properties

Recent studies have explored the antimicrobial capabilities of compounds structurally related to this compound. For instance, a series of 2-amino-4-pyrazolyl-4H-1,3-oxazines were synthesized and evaluated for their antibacterial activity. nanobioletters.com These compounds demonstrated significant bactericidal effects, particularly against Gram-positive bacteria.

The investigation involved testing against type strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nanobioletters.com The results, as summarized in the table below, indicate that these pyrazole-containing oxazines display pronounced activity against Staphylococcus aureus while being largely inactive against Escherichia coli. nanobioletters.com

| Compound | Microorganism | Activity Level |

|---|---|---|

| 2-Amino-4-pyrazolyl-4H-1,3-oxazines | Staphylococcus aureus | Strong bactericidal activity |

| 2-Amino-4-pyrazolyl-4H-1,3-oxazines | Escherichia coli | Practically inactive |

This selective activity suggests that the mechanism of action of these analogues may be specific to pathways or structures present in Gram-positive bacteria.

Antidiabetic Potential

While direct studies on the antidiabetic potential of this compound are not extensively documented in the provided search results, related heterocyclic compounds containing pyrazole moieties have been recognized for their potential antidiabetic effects. nanobioletters.com This suggests that the structural class to which this compound belongs is of interest in the search for new antidiabetic agents.

Antioxidant Mechanisms

The antioxidant mechanisms of this compound and its direct analogues are not detailed in the provided search results. However, the broader family of pyrazole derivatives is known to possess antioxidant properties. The specific mechanisms by which these compounds exert their effects would require further investigation.

Structure Activity Relationship Sar Investigations of 6 1 Methylpyrazol 4 Yl Pyrazin 2 Amine Analogues

Elucidation of Key Structural Motifs for Target Binding

The 2-aminopyrazine (B29847) portion of the scaffold typically functions as a "hinge-binder." In the context of protein kinases, the hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This region provides a characteristic and alternating pattern of hydrogen bond donors and acceptors that are crucial for anchoring the native ATP molecule. nih.gov

The pyrazin-2-amine motif is an excellent bioisostere of the adenine (B156593) base of ATP, allowing it to mimic these key interactions. nih.gov The nitrogen atom in the pyrazine (B50134) ring (at position 1) and the exocyclic amino group form a bidentate hydrogen bond pattern with the backbone amide groups of the hinge residues. nih.gov Specifically, the exocyclic amine acts as a hydrogen bond donor, while the adjacent ring nitrogen acts as a hydrogen bond acceptor. nih.govnih.gov This dual interaction pattern securely anchors the inhibitor in the ATP binding site, a foundational requirement for potent inhibition. nih.gov The coplanar nature of the phenyl and pyrazine rings is also noted as a feature for effective binding in some analogues. nih.gov

Studies on various kinase inhibitors have repeatedly confirmed the importance of this hinge-binding interaction. For instance, in inhibitors of the Nek2 kinase, the aminopyrazine ring was shown to form two crucial hydrogen bonds with the hinge region. nih.gov The replacement of this moiety or disruption of its hydrogen bonding capability often leads to a significant loss of biological activity.

Direct Protein Interactions: The nitrogen atoms of the pyrazole (B372694) ring can participate in additional hydrogen bonds with amino acid residues in the kinase active site, further stabilizing the ligand-protein complex. nih.gov For example, in studies of Cdc7 kinase inhibitors, the nitrogen atoms of a pyrazole ring were observed to form hydrogen bonds with Pro135 and Lys137. nih.gov

Enhancing Potency and Modulating Kinetics: The presence of the N-methyl group on the pyrazole ring has been shown to be particularly significant. In the development of Cdc7 inhibitors, replacing a pyridine (B92270) fragment with a 3-methylpyrazole (B28129) ring dramatically increased potency. nih.gov This N-methyl group can contribute to high potency, induce a time-dependent inhibitory mechanism, and promote a slow dissociation rate from the target, which can translate to a more durable pharmacological effect. nih.gov

Conferring Selectivity: The N-methyl group is often a key determinant of selectivity. By introducing steric bulk in a specific vector, it can prevent the inhibitor from binding to the active sites of off-target kinases. For instance, the methyl group on the pyrazole ring of an ERK2 inhibitor was found to be essential for selectivity against the related cyclin-dependent kinase 2 (CDK2) by sterically compromising unfavorable binding interactions. nih.gov

Impact of Substituent Modifications on Biological Activity

Once the fundamental roles of the core motifs are understood, SAR exploration focuses on how decorating these rings with various substituents fine-tunes the compound's biological activity.

While the 2-amino group is often considered inviolable due to its critical hinge-binding role, modifications to other positions on the pyrazine ring or to larger groups attached to it can significantly impact activity. In a series of Nek2 inhibitors, replacing a piperidine (B6355638) ring attached to the pyrazine with a phenyl ring was well-tolerated, opening avenues for further substitution. nih.gov Subsequent modifications to this appended phenyl ring showed that substituent placement was critical.

| Compound Modification (Relative to Phenyl-Substituted Core) | Effect on Nek2 Inhibition | Reference |

| Addition of ortho-methyl to phenyl ring | Tolerated, similar potency | nih.gov |

| Addition of meta-methyl to phenyl ring | Sharp decrease in inhibition | nih.gov |

| Addition of ortho-methoxy to phenyl ring | Tolerated, similar potency | nih.gov |

| Addition of ortho-ethoxy to phenyl ring | Potency maintained, altered binding conformation | nih.gov |

This table is based on findings from a study on aminopyrazine inhibitors of Nek2 kinase and illustrates the sensitivity of activity to substituent placement on an appended ring.

The pyrazole ring offers multiple positions for substitution, and modifications here have a profound impact on both potency and selectivity. The N1-methyl group is a common feature, but altering other positions is a key strategy in inhibitor optimization. nih.gov

For example, studies on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors showed that introducing acetic acid amides onto the pyrazole moiety could improve the selectivity profile against off-target kinases. researchgate.net In another study on CDK2 inhibitors, methylation at the C3 position of the pyrazole ring led to a significant drop in activity, indicating that this position is sensitive to steric bulk. nih.gov

The importance of the substituent's nature is also paramount. In one series of kinase inhibitors, introducing alkyl residues on the pyrazole led to non-selective compounds, while replacing an ester with an amide linkage resulted in inactive compounds, highlighting the delicate electronic and steric requirements of the binding pocket. nih.gov

| Scaffold/Target | Pyrazole Ring Modification | Observed Impact on Activity/Selectivity | Reference |

| Thieno[3,2-d]pyrimidin-4-one / Cdc7 | Replacement of pyridine with 3-methylpyrazole | Significantly enhanced potency | nih.gov |

| Pyrazolyl-aminoquinazoline / Aurora Kinases | Replacement of aniline (B41778) with pyrazole | Maintained potency, improved drug-like properties | nih.gov |

| Pyrimidinyl-pyridone / ERK1/2 | N-methyl on pyrazole ring | Essential for selectivity vs. CDK2 | nih.gov |

| Pyrimidinyl-aminopyrazole / CDK2 | Methylation at pyrazole C3 position | Significant decrease in inhibitory activity | nih.gov |

| Imidazo[1,2-a]pyrazine (B1224502) / Aurora Kinases | Introduction of acetic acid amides | Improved off-target kinase selectivity profile | researchgate.net |

This table synthesizes findings from multiple studies on pyrazole-containing kinase inhibitors to demonstrate the effects of various substitutions.

In the 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine scaffold, the most fundamental bridging unit is the direct carbon-carbon single bond between the pyrazine and pyrazole rings. The rigidity and defined spatial orientation afforded by this direct linkage are crucial for positioning the two key heterocyclic motifs correctly within the kinase active site. The pyrazole fragment itself can be viewed as a linker that provides an extended conformation, allowing the molecule to span different regions of the active site and engage with various amino acid residues. nih.gov

While less common for this specific parent scaffold, related inhibitor classes have explored the introduction of more complex linkers. For instance, in some kinase inhibitors, a urea (B33335) group has been used as a linker to facilitate additional hydrogen bonding interactions with the target protein. nih.gov However, for the 6-(aryl/heteroaryl)pyrazin-2-amine class, the direct bond is the most prevalent and validated approach, suggesting that the conformational constraint it provides is highly favorable for potent target engagement. Any introduction of flexible or bulky linkers between the two rings would fundamentally alter the molecule's conformation and would require substantial re-optimization of the other functionalities to regain binding affinity.

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of molecular fragments and the distribution of electron density are critical determinants of a compound's interaction with its biological target. For analogues of this compound, conformational analysis reveals key insights into the molecule's three-dimensional structure and flexibility, while stereoelectronic effects highlight the influence of electronic properties on its geometry and reactivity.

The table below summarizes key structural and electronic features of related heterocyclic compounds that can be extrapolated to understand the conformational and stereoelectronic profile of this compound.

| Feature | Observation in Analogues | Implication for this compound |

| Inter-ring Dihedral Angle | Near-coplanarity observed in related bi-heterocyclic systems (e.g., 13.36 (8)° in a pyridinyl-pyrimidine). researchgate.net | A relatively planar conformation between the pyrazine and pyrazole rings is likely, facilitating stacking interactions within a binding site. |

| Hydrogen Bonding | The amino group is a key H-bond donor; ring nitrogens are H-bond acceptors. researchgate.net | The 2-amino group on the pyrazine ring and the pyrazole ring nitrogens are critical for anchoring the molecule in the active site of a kinase. |

| N1-Methylation of Pyrazole | Prevents H-bond donation and adds a lipophilic feature. mdpi.com | This modification can orient the molecule in the binding pocket and lead to specific hydrophobic interactions, potentially enhancing potency and selectivity. |

| Substituent Electronic Effects | Electron-withdrawing groups (e.g., nitro) can significantly alter the electronic landscape and biological activity. evitachem.com | The electronic character of the 1-methylpyrazol-4-yl group influences the basicity of the pyrazine nitrogens and the 2-amino group, fine-tuning binding interactions. |

Selectivity Profiling Against Related Targets

A crucial aspect of drug discovery is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects. For kinase inhibitors like this compound, selectivity profiling against a panel of related kinases is essential. While a specific selectivity profile for this exact compound is not publicly documented, data from closely related analogues provide a strong indication of its likely behavior.

Analogues featuring the 2,6-disubstituted pyrazine core have been investigated for their selectivity. For example, a series of 4-(6-(substituted amino)pyrazin-2-yl)benzoic acids were evaluated as inhibitors of Casein Kinase 2 (CSNK2A) and their selectivity was profiled against PIM kinases. nih.gov In this series, the nature of the substituent at the 6-position of the pyrazine ring was found to be a key determinant of selectivity. For instance, replacing an isopropylaminoindazole group with an isopropoxyindole at the 6-position resulted in a 30-fold increase in selectivity for CSNK2A over PIM3. nih.gov This highlights the sensitivity of kinase selectivity to subtle structural changes on the pyrazine core.

Furthermore, compounds containing the 1-methyl-1H-pyrazol-4-yl moiety have been shown to achieve high kinase selectivity. An inhibitor of the c-Met receptor tyrosine kinase, which incorporates this pyrazole group, was noted for its high degree of protein kinase selectivity. researchgate.net In another example, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as a potent inhibitor of FLT3-ITD and BCR-ABL pathways, and its selectivity was profiled to understand its activity against a wider range of kinases. nih.gov

The following table presents hypothetical selectivity data for an analogue of this compound, based on the observed trends in related compounds. This data is illustrative and serves to demonstrate how the selectivity profile might appear. The data is presented as % inhibition at a fixed concentration (e.g., 1 µM), a common method for initial kinase screening. researchgate.net

| Kinase Target | % Inhibition (at 1 µM) | Kinase Family |

| Target Kinase X | 95 | Tyrosine Kinase |

| CSNK2A | 85 | Serine/Threonine Kinase |

| PIM1 | 45 | Serine/Threonine Kinase |

| PIM3 | 60 | Serine/Threonine Kinase |

| FLT3 | 75 | Tyrosine Kinase |

| c-Met | 70 | Tyrosine Kinase |

| Aurora A | 20 | Serine/Threonine Kinase |

| CDK2 | 15 | Serine/Threonine Kinase |

| VEGFR2 | 30 | Tyrosine Kinase |

This illustrative profile suggests that a compound like this compound could be a potent inhibitor of its primary target with significant activity against other related kinases like CSNK2A, FLT3, and c-Met, while showing weaker inhibition against kinases from other families such as Aurora and CDKs. Such a profile would guide further optimization efforts to enhance selectivity and improve the therapeutic window.

Computational and in Silico Approaches in Research on 6 1 Methylpyrazol 4 Yl Pyrazin 2 Amine Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of in silico drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the specific interactions that drive binding affinity and biological activity. For analogues of 6-(1-methylpyrazol-4-yl)pyrazin-2-amine, docking studies have been pivotal in identifying and optimizing interactions with various protein kinases and other biological targets.

Research on related pyrazine (B50134) derivatives has demonstrated the power of this approach. For instance, in studies of 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of PIM-1 kinase, molecular docking successfully identified key amino acid residues crucial for ligand-receptor interactions. researchgate.netjapsonline.com These studies revealed that hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 within the PIM-1K catalytic pocket are significant for inhibitory activity. researchgate.netjapsonline.com Similarly, in the pursuit of novel anti-tubercular agents, active pyrazine analogues were successfully docked into the active site of the pantothenate synthetase enzyme, revealing favorable binding interactions that could explain their antimycobacterial effects. nih.gov

Docking studies not only predict binding modes but also help in rationalizing structure-activity relationships (SAR). For example, in the design of amino pyrazine compounds as allosteric inhibitors of the SHP2 protein, an in silico study based on molecular docking was implemented to explore the interactions between newly designed molecules and the allosteric binding site. mdpi.com This allowed for structural modifications aimed at enhancing binding affinity relative to known reference compounds. mdpi.com However, it is also noted that the applicability of docking can be limited. For certain pyrazinamide (B1679903) derivatives, the large size of substituents at specific positions could sterically hinder the compound from adopting the necessary orientation for enzymatic conversion or binding within a small active site cavity, a factor that must be considered during in silico screening. mdpi.com

Table 1: Examples of Molecular Docking Studies on Pyrazine/Pyrazole (B372694) Analogues

| Compound Class | Target Protein | Key Interacting Residues | Reported Docking Metric | Reference(s) |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu121, Glu171, Asp186, Asp131 | XP GScore: -11.084 | researchgate.net, japsonline.com |

| Pyrazoline derivatives | EGFR Tyrosine Kinase | Not specified | PLP Fitness Score: 81.11 - 90.52 | ekb.eg |

| Spiropyrazoline derivatives | PARP1 | Not specified | Free Energy of Binding: -9.7 kcal/mol | mdpi.com |

| (Z)-N-substituted-pyrimidin-2-amine derivatives | GlcN-6P | GLU315, SER316, ASP474, ALA520, ASN522 | Binding Affinity: -8.5 to -6.7 kcal/mol | bohrium.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of a ligand within the binding pocket and for exploring the pathways of binding and unbinding. nih.gov

For complex biological targets like kinases, MD simulations are applied to verify the stability of docking poses and refine the understanding of intermolecular interactions. nih.govnih.gov Studies on pyrazole derivatives targeting RET kinase have employed MD simulations to confirm the stability of the most active compound within the active site. nih.gov These simulations provide insights into how the ligand and protein adapt to each other, revealing stable hydrogen bonds and other interactions that persist over time. The results from MD can be further analyzed using methods like the molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) to calculate the binding free energy of the protein-ligand complex, offering a more quantitative measure of binding affinity. nih.gov

In the context of developing inhibitors for cyclin-dependent kinases (CDKs), a combination of molecular docking and MD simulations has been used to study 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. nih.gov MD simulations in such studies help to validate the docking results and ensure that the predicted binding mode is stable and energetically favorable over a simulated period, thereby increasing confidence in the potential of the designed compounds as effective inhibitors. nih.gov Furthermore, mathematical models using systems of ordinary differential equations have been developed to simulate the dynamics of pyrazinamide processing in Mycobacterium tuberculosis, reflecting how computational dynamics can be applied at a systems level to understand a drug's metabolism and accumulation over time. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound databases (virtual screening) to find novel molecules with different chemical scaffolds but similar biological activity. nih.gov

This approach has been successfully applied to pyrazine-containing scaffolds. In a notable study on 3-(pyrazin-2-yl)-1H-indazole derivatives, a pharmacophore hypothesis designated ADRRR.2 was generated based on the most active compounds. researchgate.netjapsonline.com This model was subsequently used for a virtual screening campaign against the ZINC database, a large collection of commercially available compounds. researchgate.netjapsonline.com The screening identified four top-ranked compounds that showed similar binding interactions to the original series in subsequent docking studies, demonstrating the utility of this approach in discovering new potential PIM-1 kinase inhibitors. researchgate.netjapsonline.com

The general workflow for such a strategy involves several key steps:

Model Generation: A pharmacophore model is created either based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active ligands (ligand-based). nih.gov

Virtual Screening: The pharmacophore model is used to filter large chemical libraries, selecting only those molecules that match the required 3D arrangement of chemical features. nih.gov

Hit Filtering and Docking: The initial hits from the screening are often filtered further based on drug-like properties and then subjected to molecular docking to predict their binding mode and affinity. nih.gov

Experimental Validation: The most promising candidates identified in silico are then synthesized and tested experimentally to confirm their biological activity.

This strategy has also been employed in the search for new anti-tubercular agents, where pharmacophore mapping was one of the in silico methods used for target identification of novel pyrazine hybrids. nih.gov

In Silico Prediction of Biological Activity

Beyond identifying potential binders, computational methods can be used to directly predict the biological activity of novel compounds. These predictions are often based on quantitative models that correlate structural or physicochemical properties with activity.

One advanced approach involves combining quantum mechanics calculations with QSAR. For a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, Density Functional Theory (DFT) was used to calculate quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors, which relate to the electron-donating and accepting capabilities of a molecule, were then used to build a model capable of predicting the biological activity of new compounds in the series. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, a validated QSAR model can be used to predict the potency of unsynthesized analogues and guide the design of more effective molecules. researchgate.net

Both 2D and 3D-QSAR models have been developed for pyrazine and pyrazole-containing compounds.

3D-QSAR: This method considers the three-dimensional properties of molecules, such as steric and electrostatic fields. A 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives produced a statistically robust model with a high correlation coefficient (r² = 0.922) and predictive ability (q² = 0.8629). researchgate.netjapsonline.com Contour maps generated from such models visually indicate regions where, for example, bulky groups or electronegative groups would increase or decrease activity, providing direct guidance for structural modification. researchgate.netjapsonline.com

2D-QSAR: This approach uses descriptors calculated from the 2D representation of a molecule. A QSAR model was developed for a series of pyrazinoate esters as anti-tuberculosis agents using descriptors like the Balaban index (a topological descriptor), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, and dipole moment. nih.gov The resulting model showed good statistical significance and was validated for its predictive power. nih.gov

Table 2: Comparison of QSAR Models for Pyrazine Analogues

| Compound Series | QSAR Type | Key Descriptors/Fields | Statistical Validation | Reference(s) |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | 3D-QSAR | Steric and Electrostatic Fields | r² = 0.922, q² = 0.8629 | researchgate.net, japsonline.com |

| Pyrazinoate esters | 2D-QSAR | Balaban index (J), ClogP, van-der-Waals surface area, dipole moment, stretching-energy | r² = 0.68, q² = 0.59 | nih.gov |

ADME Prediction in Early Research Stages

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties at an early stage is crucial to avoid costly late-stage failures. Numerous in silico tools and web servers, such as pkCSM and Pre-ADMET, are now routinely used to calculate the ADME profile of compounds based on their structure. nih.gov

For analogues of this compound, predicting ADME properties is a key step in the design process. In silico studies on various pyrazine and pyrazole derivatives have focused on predicting key parameters like aqueous solubility (LogS), blood-brain barrier (BBB) permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. doaj.orgmdpi.com For example, a study of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors included both in silico predictions and in vitro ADME profiling. mdpi.com The in silico results correctly predicted the suboptimal aqueous solubility characteristic of the scaffold but also a satisfactory ability to cross membranes. mdpi.com

These predictive models help researchers to identify potential liabilities early. A compound predicted to have poor absorption or rapid metabolism can be chemically modified to improve its pharmacokinetic profile, thereby increasing its chances of becoming a successful drug.

Table 3: Examples of Predicted ADME Properties for Pyrazole/Pyrazoline Derivatives

| Compound Series | Predicted Property | Finding/Value | Computational Tool/Method | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines | Aqueous Solubility | Suboptimal solubility confirmed in vitro | In-house/unspecified | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Membrane Permeability | Satisfactory ability to overcome membranes | In-house/unspecified | mdpi.com |

| Sulfonamide-pyridine derivatives | Water Solubility (logS) | Values ranging from -4.3 to -5.1 | pkCSM Server | nih.gov |

| Pyrazoline derivatives | Caco-2 Permeability | Values > 0.9 indicate high permeability | QikProp | researchgate.net |

| Pyrazoline derivatives | BBB Permeability (logBB) | Values between -3.0 and 1.2 are acceptable | QikProp | researchgate.net |

Preclinical Pharmacological Evaluation of 6 1 Methylpyrazol 4 Yl Pyrazin 2 Amine Analogues

In Vitro Cellular Assays for Efficacy and Target Engagement

A battery of in vitro cellular assays has been employed to determine the efficacy and target engagement of 6-(1-methylpyrazol-4-yl)pyrazin-2-amine analogues. These assays provide critical insights into the cellular mechanisms of action and guide further preclinical development.

Cell Proliferation and Viability Assays

Cell-based assays are fundamental in early-stage drug discovery to assess the cytotoxic or anti-proliferative effects of novel compounds. nih.gov For heterocyclic compounds structurally related to this compound, such as 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine, significant cytotoxicity has been observed in various cancer cell lines. This analogue demonstrated growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, highlighting the potential of this scaffold in oncology. The primary methods for evaluating cell viability and proliferation rely on assessing metabolic activity, cell membrane integrity, and DNA synthesis. nih.gov

Target Phosphorylation and Signaling Pathway Modulation Studies

Analogues of this compound have shown the ability to modulate key signaling pathways implicated in disease. For instance, a potent reversible MPS1 inhibitor, N-(2,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine, was the basis for designing the potential irreversible inhibitor N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. mdpi.com The design of this analogue targets a cysteine residue in the hinge region of the MPS1 kinase, a critical regulator of the spindle assembly checkpoint. mdpi.com Furthermore, a previously reported U-shaped inhibitor of the MET receptor tyrosine kinase demonstrated greater than 90% inhibition of HGF-induced phosphorylation of MET in a mouse liver pharmacodynamic model for up to 6 hours. acs.org

Functional Receptor Assays

Functional receptor assays have been instrumental in characterizing the activity of this class of compounds at specific G-protein coupled receptors. A series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogues were identified as potent antagonists of the adenosine (B11128) A2A receptor. To confirm their functional antagonism, leading compounds were profiled in a cell-based cAMP assay. These compounds demonstrated inhibition of cAMP production with IC50 values in the low nanomolar range, significantly more potent than the reference compound preladenant. nih.gov

Enzyme Inhibition Assays

The inhibitory activity of this compound analogues against various enzymes has been a key area of investigation. Structurally related pyrazine-containing compounds have been identified as potent inhibitors of casein kinase 2 (CSNK2A). One such analogue, a 2,6-disubstituted pyrazine (B50134), displayed an IC50 of 12 nM in a NanoBRET assay for in-cell target engagement of CSNK2A. nih.gov Another related compound, 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine, has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Microsomal Stability and Permeability Studies

The metabolic stability of novel compounds is a critical parameter in drug development. Several 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogues were evaluated in human and mouse liver microsomes. The results indicated that these compounds exhibited relatively high clearance and short half-lives. For example, one analogue showed an intrinsic clearance (Clint) of 24.7 mL/min/kg in human liver microsomes and 132 mL/min/kg in mouse liver microsomes. nih.gov Another study on a different series of related compounds also highlighted the importance of metabolic stability, with one morpholine analogue demonstrating good potency, solubility, and metabolic stability. nih.gov

Table 1: In Vitro Pharmacological Data for this compound Analogues

| Assay Type | Compound Analogue | Target | Key Findings | Reference |

|---|---|---|---|---|

| Cell Proliferation | 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine | Cancer Cell Lines | IC50: 3.79 - 42.30 µM | |

| Target Phosphorylation | U-shaped MET inhibitor | MET | >90% inhibition of HGF-induced phosphorylation | acs.org |

| Functional Receptor Assay | 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series | Adenosine A2A Receptor | Inhibition of cAMP production (IC50: 0.5 - 2.1 nM) | nih.gov |

| Enzyme Inhibition | 2,6-disubstituted pyrazine | CSNK2A | IC50: 12 nM (in-cell) | nih.gov |

| Microsomal Stability | 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogue | Human/Mouse Liver Microsomes | HLM Clint: 24.7 mL/min/kg; MLM Clint: 132 mL/min/kg | nih.gov |

In Vivo Efficacy Studies in Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy of drug candidates and provide a bridge between in vitro studies and human clinical trials. mdpi.com Analogues of this compound have demonstrated promising efficacy in various animal models of disease. For instance, orally administered 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine analogues showed efficacy in a mouse model of visceral leishmaniasis. nih.gov In the field of oncology, a potent and selective MET inhibitor with a related core structure exhibited robust antitumor activity in vivo. acs.org Furthermore, leading compounds from a series of adenosine A2A receptor antagonists demonstrated excellent efficacy in the haloperidol-induced catalepsy model for Parkinson's disease. nih.gov These studies underscore the therapeutic potential of this chemical class in diverse indications.

Xenograft Models in Oncology Research

The therapeutic potential of pyrazine and pyrazole (B372694) derivatives in oncology has been investigated using xenograft models, which are instrumental in evaluating anti-tumor efficacy in an in vivo setting. These models involve the implantation of human tumor cells into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth.

Analogues of this compound, specifically pyrazine-based small molecule kinase inhibitors, have been assessed for their anti-cancer activity in xenograft cancer models using a variety of human cancer cell lines. These include breast, colon, lung, prostate, ovarian, and renal cancer, as well as glioma. The doses of the compounds in these studies ranged from 0.1 to 100 mg/kg administered orally nih.gov.

In a study focused on colorectal cancer, a novel 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, was evaluated in a xenograft mouse model using HCT116 human colorectal carcinoma cells. Oral administration of DGG200064 at doses of 60 and 120 mg/kg for 21 days resulted in significant inhibition of tumor growth nih.gov. This compound was found to induce G2/M cell cycle arrest by selectively inhibiting the interaction of FBXW7 and c-Jun proteins nih.gov.

Furthermore, pyrazoline derivatives have also demonstrated anti-tumor activity in vivo. In a study using a murine model with Ehrlich Ascites Carcinoma (EAC), the administration of synthesized pyrazoline compounds resulted in a significant reduction in both the volume and count of EAC cells ekb.eg. These findings underscore the potential of pyrazole-containing scaffolds in the development of novel anti-cancer agents.

The table below summarizes the in vivo anti-tumor activity of some pyrazoline derivatives in the EAC model.

| Compound Group | Effect on EAC Volume Reduction (%) | Effect on EAC Cell Count Reduction (%) |

|---|---|---|

| Preventive Group | 35.9 - 74.2% (one compound showed complete eradication) | Not explicitly quantified in text |

| Therapeutic Group | 15.7 - 87.19% | Not explicitly quantified in text |

Models for Neuropathic Pain

Neuropathic pain, a chronic condition resulting from nerve damage, is a significant area of unmet medical need. Preclinical animal models are crucial for identifying and characterizing novel analgesics. The chronic constriction injury (CCI) model in rodents is a widely used model that mimics the symptoms of neuropathic pain in humans, such as hyperalgesia and allodynia mdpi.com.

Several studies have highlighted the antinociceptive effects of pyrazole derivatives in various pain models. For instance, a novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), was shown to reduce nociceptive responses in both the neurogenic and inflammatory phases of the formalin test in mice. This effect is believed to involve the NO/cGMP pathway and calcium channels nih.gov.

In another study, regio-isomeric pyrazole compounds, LQFM-020, LQFM-021, and LQFM-039, demonstrated dose-dependent inhibition of nociceptive responses induced by acidified saline and capsaicin in mice. The antinociceptive effect of these compounds appears to be mediated through the ASIC-1α channel, TRPV-1, and μ-opioid receptors (μOR) nih.gov.

Furthermore, a pyrazolyl-thiazole derivative, B50, exhibited significant antinociceptive activity in a chemically stimulated pain test in mice. The analgesic effect of B50 was reversed by the non-selective opioid antagonist naloxone, suggesting the involvement of opioid mechanisms scielo.br.

A study on a 1,3,4-oxadiazole derivative, which shares some structural similarities with pyrazole-containing compounds, demonstrated its neuroprotective potential in a CCI-induced neuropathic pain model in rats. The compound was found to attenuate hyperalgesia and allodynia, and its mechanism of action may be mediated through the down-regulation of the inflammatory mediator IL-6 mdpi.com.

The table below presents the effects of the 1,3,4-oxadiazole derivative B3 in the CCI model.

| Behavioral Test | Effect of Compound B3 | Significance |

|---|---|---|

| Hyperalgesia | Attenuation | p < 0.001 |

| Allodynia | Attenuation | p < 0.001 |

Models for Schizophrenia and Neurocognitive Disorders

Preclinical models of schizophrenia and neurocognitive disorders are essential for the development of novel therapeutics that can address the complex symptomatology of these conditions, including positive, negative, and cognitive symptoms. Animal models often involve pharmacological manipulations to induce psychosis-like behaviors or cognitive deficits nih.gov.

One relevant model for assessing potential antipsychotic activity is the haloperidol-induced catalepsy test. In a study on adenosine A2A receptor antagonists for Parkinson's disease, several 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogues demonstrated significant reversal of haloperidol-induced catalepsy in rats nih.gov. This suggests that this chemical scaffold may have modulatory effects on the dopamine system, which is a key target in the treatment of psychosis.

Cognitive impairment is a core feature of schizophrenia and other neurocognitive disorders. The scopolamine-induced model of dementia in rats is often used to evaluate the potential of compounds to improve learning and memory. In one study, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid was shown to counteract the scopolamine-induced increase in acetylcholinesterase (AChE) activity in the hippocampus of rats, suggesting a potential for cognitive enhancement nih.gov.

Furthermore, tetramethylpyrazine, a pyrazine derivative, has been shown to attenuate cognitive impairment in a rat model of type 2 diabetes. The therapeutic effects of tetramethylpyrazine are attributed to its ability to suppress oxidative stress, neuroinflammation, and apoptosis, and to normalize cholinergic dysfunction in the hippocampus nih.gov.

The table below summarizes the effects of tetramethylpyrazine on biochemical markers in the hippocampus of diabetic rats with cognitive impairment.

| Biochemical Marker | Effect of Tetramethylpyrazine Treatment |

|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased |

| Phosphorylated-Akt (p-Akt) | Increased |

| Phosphorylated-CREB (p-CREB) | Increased |

| Cholinergic Dysfunction | Normalized |

| Oxidative Stress Markers | Suppressed |

| Inflammatory Markers | Suppressed |

| Apoptotic Markers | Suppressed |

Models for Trypanosoma cruzi Infection

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in many parts of the world. The development of new trypanocidal drugs is a priority, and in vivo models of infection are critical for evaluating the efficacy of new chemical entities.

Several studies have demonstrated the in vitro and in vivo activity of pyrazole and pyrazine derivatives against T. cruzi. A study on 2-aminopyrazines and 2-aminopyridines identified a potent trypanocidal molecule, 6-([6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)]oxy)-N-(piperidin-4-yl)pyrazin-2-amine (CBK201352). In an acute in vivo model of human African trypanosomiasis (caused by a related parasite, Trypanosoma brucei), mice treated with CBK201352 showed complete clearance of parasites nih.gov.

In the context of T. cruzi infection, a series of nitrofurantoin analogues were evaluated for their in vivo efficacy. While the parent compound, nitrofurantoin, showed partial efficacy in an in vivo model, the synthesized analogues did not demonstrate treatment efficacy, suggesting that properties such as hydrophilicity are crucial for in vivo activity nih.gov.

These findings indicate that while pyrazine and pyrazole scaffolds are promising starting points for the development of new treatments for trypanosomal infections, careful optimization of their physicochemical properties is necessary to achieve in vivo efficacy.

Pharmacodynamic (PD) Biomarker Assessment in Animal Tissues

Pharmacodynamic (PD) biomarkers are essential for understanding the mechanism of action of a drug and for confirming target engagement in vivo. The assessment of these biomarkers in animal tissues can provide valuable information on the drug's effects at the site of action.

For analogues of this compound, the choice of PD biomarkers would depend on the therapeutic target and the disease model being studied. For example, in the context of neuropathic pain, the levels of inflammatory mediators such as interleukin-6 (IL-6) in the sciatic nerve and spinal cord could serve as relevant PD biomarkers mdpi.com.

In models of neurocognitive disorders, biomarkers related to oxidative stress, neuroinflammation, and apoptosis in the brain, particularly the hippocampus, would be of interest. As demonstrated with tetramethylpyrazine, markers such as superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), malondialdehyde (MDA), and nitric oxide (NO) can be measured to assess the antioxidant and anti-inflammatory effects of a compound mdpi.com. Furthermore, levels of neurotransmitters like acetylcholine (B1216132), GABA, dopamine, norepinephrine, and serotonin can also be quantified to understand the neurochemical effects of the drug mdpi.com.

In oncology xenograft models, PD biomarkers could include the assessment of cell cycle arrest markers, such as those related to the G2/M phase, or the inhibition of specific protein-protein interactions, as was shown for the pyrazine derivative DGG200064 nih.gov.

Pharmacokinetic (PK) Analysis in Preclinical Species

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in multiple preclinical species to predict the compound's behavior in humans.

The pharmacokinetic properties of a novel and selective p38α inhibitor, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govscielo.br-triazolo[4,3-a]pyridine, which shares a heterocyclic core with the compound of interest, were characterized in rats, dogs, and monkeys. The compound demonstrated generally favorable pharmacokinetic properties in all species examined, with low to moderate systemic plasma clearance and plasma half-lives ranging from 1 to 5 hours. The oral bioavailability was moderate to high in all three species nih.gov.

A study on the metabolism of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats provides further insight into the disposition of related heterocyclic compounds. The pharmacokinetic parameters of ODASA and its metabolites were evaluated after ocular and intraperitoneal administration. The half-life of ODASA after ocular administration was 46.4 ± 3.8 hours, and its relative bioavailability compared to injection was 81.03% rrpharmacology.ru.

The metabolism of pyrazine derivatives has also been studied in rats. For example, 2-methylpyrazine was found to be metabolized via side-chain oxidation to the corresponding pyrazine-2-carboxylic acid derivative, which was then excreted mainly unconjugated in the urine inchem.org.

The table below summarizes the key pharmacokinetic parameters of the p38α inhibitor in different preclinical species.

| Species | Volume of Distribution (Vdss) (L/kg) | Systemic Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Rat | 0.4 - 1.3 | 3.15 - 7.65 | 1 - 5 | 30 - 65 |

| Dog | 0.4 - 1.3 | 12.3 | 1 - 5 | 87 |

| Monkey | 0.4 - 1.3 | 6.00 | 1 - 5 | 40 |

PK/PD Relationship and Dose-Response Characterization in Animal Models

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data, often referred to as PK/PD modeling, is a powerful tool in drug development. It helps to establish a quantitative relationship between drug exposure and its pharmacological effect, which is crucial for optimizing dosing regimens and predicting clinical outcomes.

In preclinical studies, PK/PD modeling can be used to link the concentration of a drug in the plasma or at the target site to a specific biomarker or a functional endpoint. For example, in oncology, PK/PD models can be developed to correlate the plasma concentration of an anti-cancer agent with the degree of tumor growth inhibition in xenograft models reactionbiology.com.

For analogues of this compound, establishing a PK/PD relationship would involve measuring the drug concentrations in plasma and relevant tissues over time and correlating these with the observed pharmacological effects in the respective animal models. For instance, in neuropathic pain models, the plasma concentration of the compound could be correlated with the degree of allodynia or hyperalgesia reduction.

Ultimately, the goal of preclinical PK/PD studies is to provide a rational basis for the selection of doses for first-in-human clinical trials and to predict the therapeutic window of a new drug candidate reactionbiology.com.

Ex Vivo Studies (e.g., platelet aggregation)

Ex vivo studies investigating the direct effects of this compound and its close analogues on platelet aggregation are not extensively available in publicly accessible scientific literature. Preclinical research on novel antiplatelet agents typically involves evaluating their efficacy in preventing platelet aggregation in blood samples taken from subjects after the administration of the compound. This type of analysis provides crucial insights into the compound's potential as a therapeutic agent for thrombotic diseases.

While direct ex vivo data for this compound is not available, the broader class of pyrazole-containing compounds has been a subject of interest for their potential antiplatelet activities. For instance, various pyrazole and pyrazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists such as collagen, adenosine diphosphate (ADP), and arachidonic acid.

One area of investigation for pyrazole derivatives has been their potential to act as antagonists of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. However, specific ex vivo studies detailing the activity of this compound analogues as P2Y12 inhibitors are not currently published.

In a study focused on a series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives, researchers investigated their antiplatelet profile. The results indicated that some of these compounds were active against collagen and arachidonic acid-induced platelet aggregation. nih.gov This highlights the potential of the pyrazole scaffold in the development of new antiplatelet agents.

Further research and publication of preclinical data, specifically ex vivo platelet aggregation studies, are necessary to fully elucidate the pharmacological profile of this compound and its analogues and to determine their potential for development as antiplatelet therapies. Without such data, a comprehensive evaluation of their efficacy in this context remains speculative.

Advanced Medicinal Chemistry and Drug Discovery Perspectives for 6 1 Methylpyrazol 4 Yl Pyrazin 2 Amine and Analogues

Lead Identification and Optimization Strategies

Lead identification for compounds featuring the pyrazolyl-pyrazine core often involves screening and structure-activity relationship (SAR) studies of related chemical series. The pyrazole (B372694) moiety, in particular, is a highly versatile and easy-to-prepare scaffold, making it a frequent starting point for drug discovery campaigns. mdpi.com

A key strategy in lead optimization is the systematic modification of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. An example of such a process can be seen in the development of selective adenosine (B11128) A2A receptor antagonists for Parkinson's disease, where researchers optimized 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines. nih.gov Initial lead compounds, while potent, suffered from issues like poor solubility or off-target effects. Through systematic modifications, such as altering substituents on a pyridyl group at the C-6 position of the pyrimidine (B1678525), researchers were able to significantly improve the compound's profile. For instance, replacing a 5-methoxy-3-pyridyl group with a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent led to a compound with better oral exposure in multiple species and no significant cytochrome P450 issues, while retaining high potency. nih.gov This iterative process of identifying liabilities and addressing them through chemical modification is central to lead optimization.

SAR studies on related pyrazol-4-yl-pyridine derivatives have been instrumental in identifying positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target for schizophrenia. nih.gov These studies involve synthesizing a series of analogues to understand how different chemical groups at various positions on the scaffold affect biological activity. This systematic approach allows medicinal chemists to build a clear picture of the chemical features required for optimal interaction with the biological target.

Table 1: Example of Lead Optimization for Adenosine A2A Receptor Antagonists Data derived from a study on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines. nih.gov

| Compound ID | C-6 Substituent | hA2A Ki (nM) | hA1 Ki (nM) | Key Findings |

| 6g | 5-methoxy-3-pyridyl | 2.3 | 190 | Orally active but had poor exposure in non-rodents due to low solubility. |

| 16a | 6-(morpholin-4-yl)-2-pyridyl | 0.83 | 130 | Improved solubility and oral efficacy, but showed time-dependent CYP3A4 inhibition. |

| 16j | 6-(4-methoxypiperidin-1-yl)-2-pyridyl | 0.44 | 80 | Good oral exposure in multiple species, no CYP or hERG issues, and efficacious in preclinical models. |

Ligand Design Principles and Scaffold Hopping

Ligand design for pyrazolyl-pyrazine analogues is guided by principles of molecular recognition, aiming to maximize favorable interactions with the target protein while maintaining drug-like properties. A powerful strategy in modern ligand design is "scaffold hopping," where the central core of a known active molecule is replaced with a chemically different but structurally or electronically similar scaffold. acs.org This can lead to compounds with improved properties, novel intellectual property, and potentially different side-effect profiles.

One successful example involved a shape-based scaffold hopping approach to discover inhibitors of Dual Leucine Zipper Kinase (DLK). Researchers replaced a pyrimidine core with a pyrazole core, leading to a new chemical series with improved physicochemical properties and better CNS penetration. researchgate.net This demonstrates how a pyrazole ring, a key feature of 6-(1-methylpyrazol-4-yl)pyrazin-2-amine, can serve as an effective isostere for other heterocyclic systems.

In another instance, computational techniques based on 3D shape and electrostatic similarity were used to replace a triazolopyridine scaffold with an imidazo[1,2-a]pyrazin-8-one core in the design of mGlu2 receptor PAMs. acs.org The resulting compounds based on the new pyrazine-containing scaffold were viable alternatives with good activity and metabolic stability. acs.org The 4-aminopyrazolopyrimidine scaffold has also been a prolific starting point for designing a wide range of kinase inhibitors, highlighting the utility of this privileged structure in drug discovery. nih.gov

Table 2: Examples of Scaffold Hopping in Drug Design

| Original Scaffold | New Scaffold | Therapeutic Target | Outcome | Reference |

| Pyrimidine | Pyrazole | Dual Leucine Zipper Kinase (DLK) | Improved physicochemical properties and CNS penetration. | researchgate.net |

| Triazolopyridine | Imidazo[1,2-a]pyrazin-8-one | mGlu2 Receptor | Identified a viable alternative series with good activity and metabolic stability. | acs.org |

| Ibrutinib (B1684441) Scaffold | 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | Bruton's Tyrosine Kinase (BTK) | Discovered a novel central core for potent BTK inhibitors. | nih.gov |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) involves identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial hits are then grown or linked together to produce a more potent lead compound. The structure of this compound can be deconstructed into key fragments: the 1-methylpyrazole (B151067) ring, the 2-aminopyrazine (B29847) ring, and the linkage between them. Each of these fragments can be optimized for interactions within a target's binding site.

In the design of kinase inhibitors, for example, the 4-aminopyrazolo[3,4-d]pyrimidine scaffold serves as a common hinge-binding fragment that mimics the adenine (B156593) part of ATP. nih.gov Further modifications are then made by adding other fragments that extend into different pockets of the ATP-binding site. For instance, the development of the FGFR inhibitor TAS-120 utilized a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. A 3,5-dimethoxyphenylethynyl fragment was introduced to extend into a back pocket and form a hydrogen bond with a key aspartate residue (Asp-641), significantly contributing to the compound's potency and selectivity. nih.gov This modular approach allows for the rational design of highly potent and selective inhibitors.

The evolution of Bruton's Tyrosine Kinase (BTK) inhibitors also showcases fragment-based principles. After identifying that the ibrutinib scaffold could be improved, researchers searched for a new central core, ultimately discovering the 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold as a novel and effective replacement. nih.gov

Table 3: Fragment Contributions to Kinase Inhibition Based on derivatives of the 4-aminopyrazolopyrimidine scaffold. nih.gov

| Scaffold/Fragment | Target Kinase | Role of Fragment | Example Compound | Resulting Activity |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | FGFR | Hinge-binding core | TAS-120 | Potent inhibition of FGFR1-4 (IC50s: 1.3-8.3 nM) |

| 3,5-Dimethoxyphenylethynyl | FGFR | Binds to back pocket, H-bonds with Asp-641 | TAS-120 | High potency and selectivity |

| Acrylamide moiety | FGFR, BTK | Covalent "warhead" that binds to a cysteine residue | TAS-120, Ibrutinib | Irreversible inhibition |

| 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | BTK | Novel central core replacing the original ibrutinib scaffold | Compound 29 | Potent BTK inhibition (IC50 = 2.1 nM) and improved pharmacokinetics |

Development of Novel Therapeutic Modalities

Beyond traditional competitive inhibitors, scaffolds like pyrazolyl-pyrazine are being used to develop novel therapeutic modalities that offer different mechanisms of action or applications. These include allosteric modulators, covalent inhibitors, and diagnostic agents.

Positive Allosteric Modulators (PAMs): Instead of competing with the endogenous ligand, PAMs bind to a different (allosteric) site on a receptor, enhancing the effect of the natural ligand. This can offer greater subtype selectivity and a more nuanced physiological response. The discovery of pyrazol-4-yl-pyridine derivatives as selective PAMs for the M4 receptor is a prime example of this approach. nih.gov

Covalent Inhibitors: These molecules form a permanent covalent bond with their target protein, often leading to prolonged duration of action and high potency. The design of modern kinase inhibitors frequently incorporates a reactive "warhead" that attaches to a specific cysteine residue in the target's binding site. For example, Acalabrutinib, a second-generation BTK inhibitor, uses an imidazo[1,5-a]pyrazin-8-amine (B1506158) scaffold and a but-2-ynamide (B6235448) warhead to covalently bind to Cys481. nih.gov This strategy has been highly successful in oncology.

PET Radioligands: Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiolabeled molecules (radioligands) to visualize and quantify biological targets in vivo. There is a need for clinically validated PET radioligands for targets like the M4 receptor. Structure-activity relationship studies on pyrazol-4-yl-pyridine derivatives led to the identification of a promising candidate for development into a radiofluorinated probe for imaging the M4 receptor in the brain. nih.gov This represents a shift from a purely therapeutic application to a diagnostic one.

Table 4: Novel Therapeutic Modalities with Pyrazole/Pyrazine (B50134) Scaffolds

| Modality | Target | Scaffold Class | Example/Concept | Therapeutic/Diagnostic Goal | Reference |

| Positive Allosteric Modulator (PAM) | M4 Muscarinic Receptor | Pyrazol-4-yl-pyridine | Compound 12 | Enhance receptor activity for potential treatment of schizophrenia. | nih.gov |

| Covalent Inhibitor | Bruton's Tyrosine Kinase (BTK) | Imidazo[1,5-a]pyrazin-8-amine | Acalabrutinib | Irreversible inhibition of BTK for treating B-cell malignancies. | nih.gov |

| PET Radioligand | M4 Muscarinic Receptor | Pyrazol-4-yl-pyridine | Radiofluorinated derivative of Compound 12 | Non-invasive visualization and quantification of M4 receptors in the brain. | nih.gov |

| Dual Inhibitor | BTK and PI3Kδ | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | Compound 30 | Inhibit two key B-cell signaling pathways simultaneously. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.